molecular formula C27H27N5O2S B2582065 N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide CAS No. 958590-48-2

N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide

Cat. No.: B2582065
CAS No.: 958590-48-2
M. Wt: 485.61
InChI Key: MCULVNWTQVNKQQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole ring, a quinazolinone ring, a sulfanyl group, and an acetamide group . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .

Scientific Research Applications

  • Pesticidal Activities : New derivatives of 3H-quinazolin-4-one, similar in structure to the compound , have shown significant antibacterial, insecticidal, and anti-acetylcholinesterase activities (Misra & Gupta, 1982).

  • Anticancer Properties : Various studies have synthesized and tested derivatives of quinazolinone, a core structure in the compound, revealing their potential as anticancer agents. Some compounds showed selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011), (Kovalenko et al., 2012).

  • Antitumor Activity : Some compounds based on the quinazolinone structure demonstrated high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

  • Cytotoxic Evaluation : Synthesized quinazolinone derivatives showed remarkable cytotoxic activity against specific cell lines, indicating their potential in cancer treatment (Hassanzadeh et al., 2019).

  • Enzyme Inhibition and Antibacterial Activity : N-substituted derivatives of a similar structure exhibited enzyme inhibition and antibacterial activity, potentially making them suitable therapeutic agents (Rubab et al., 2015).

  • Antimalarial and COVID-19 Drug Potential : Studies on sulfonamide derivatives, related in structure to the compound, explored their potential as antimalarial agents and also evaluated their effectiveness against COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many indole derivatives have biological activity and can interact with various enzymes and receptors in the body .

Future Directions

The future research directions would likely involve further studies to determine the compound’s properties, potential uses, and safety profile. This could include in vitro and in vivo studies, as well as potentially clinical trials if the compound is intended for use as a drug .

Properties

IUPAC Name

N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c33-24(29-18-8-2-1-3-9-18)16-35-27-31-22-13-7-5-11-20(22)25-30-23(26(34)32(25)27)14-17-15-28-21-12-6-4-10-19(17)21/h4-7,10-13,15,18,23,28H,1-3,8-9,14,16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULVNWTQVNKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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